molecular formula C21H26N2O2S B2837605 2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034433-54-8

2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2837605
CAS No.: 2034433-54-8
M. Wt: 370.51
InChI Key: CPURFJLHGZRVLT-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a phenyl ring substituted with an isopropylthio group, a piperidine ring, and a pyridin-4-yloxy group, making it a subject of interest for researchers exploring new chemical entities with diverse functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Phenyl Intermediate: The starting material, 4-bromothiophenol, undergoes a substitution reaction with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(isopropylthio)phenol.

    Coupling with Piperidine: The phenyl intermediate is then coupled with 3-(pyridin-4-yloxy)piperidine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired ethanone compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various electrophiles like halogens, nitro groups, or alkyl groups in the presence of catalysts such as iron(III) chloride or aluminum chloride

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or alkylated derivatives

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways due to its unique structural features.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

    Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperidine and pyridine moieties could facilitate binding to active sites, while the isopropylthio group might enhance lipophilicity, improving membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Methylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone: Similar structure but with a methylthio group instead of an isopropylthio group.

    2-(4-(Ethylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone: Similar structure but with an ethylthio group instead of an isopropylthio group.

    2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propanone: Similar structure but with a propanone moiety instead of an ethanone moiety.

Uniqueness

The uniqueness of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The isopropylthio group may enhance lipophilicity and metabolic stability, while the piperidine and pyridine moieties can facilitate interactions with biological targets, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-16(2)26-20-7-5-17(6-8-20)14-21(24)23-13-3-4-19(15-23)25-18-9-11-22-12-10-18/h5-12,16,19H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPURFJLHGZRVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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